molecular formula C16H19NO3 B118931 Glycosolone CAS No. 67879-81-6

Glycosolone

Cat. No.: B118931
CAS No.: 67879-81-6
M. Wt: 273.33 g/mol
InChI Key: KBMGLVFFJUCSBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Glycosolone is usually obtained through chemical synthesis. The preparation method involves reacting a suitable saccharide compound with a reducing agent or an oxidizing agent, which allows the ketone group to combine with the sugar group to form this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more complex procedures to ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction environments to optimize the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: Glycosolone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert this compound into other sugar derivatives.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Reaction Conditions: These reactions typically require specific temperatures, pH levels, and solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various ketone derivatives, while reduction can produce different sugar alcohols.

Scientific Research Applications

Glycosolone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Glycosolone exerts its effects involves its interaction with specific molecular targets and pathways. This compound can participate in glycosylation reactions, where it acts as a donor or acceptor of sugar moieties. This process is essential for the regulation of intra- and intercellular processes, including protein folding, stability, and cell-cell communication .

Comparison with Similar Compounds

Comparison: Glycosolone is unique due to its specific structure, which includes both a sugar group and a ketone group. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds like glucosamine and glucocorticoids. Additionally, this compound’s role in glycosylation processes sets it apart from other compounds, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

8-hydroxy-4-methoxy-1-methyl-3-(3-methylbut-2-enyl)quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-10(2)8-9-12-15(20-4)11-6-5-7-13(18)14(11)17(3)16(12)19/h5-8,18H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMGLVFFJUCSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C(=CC=C2)O)N(C1=O)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218104
Record name 2(1H)-Quinolinone, 8-hydroxy-4-methoxy-1-methyl-3-(3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67879-81-6
Record name 2(1H)-Quinolinone, 8-hydroxy-4-methoxy-1-methyl-3-(3-methyl-2-butenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067879816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Quinolinone, 8-hydroxy-4-methoxy-1-methyl-3-(3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Glycosolone compare to other compounds tested in terms of its toxicity to mosquito larvae?

A1: The study found that this compound, an alkaloid found in Glycosmis pentaphylla, exhibits some toxicity towards Culex quinquefasciatus mosquito larvae []. While the exact mechanism of action wasn't determined in this particular study, its toxicity is noted to be less potent than Piperine, another alkaloid tested, which was extracted from Piper nigrum []. Interestingly, the study also found that monohydroxy derivatives of related compounds Glycozoline and Glycozolidine (also found in Glycosmis pentaphylla) demonstrated toxicity levels comparable to Mahanimbine, another known larvicidal compound []. This suggests that modifications to the this compound structure could potentially increase its larvicidal activity.

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